![molecular formula C13H10Cl2N2O B3072310 4-Amino-N-(3,4-dichlorophenyl)benzamide CAS No. 1016710-83-0](/img/structure/B3072310.png)
4-Amino-N-(3,4-dichlorophenyl)benzamide
Overview
Description
“4-Amino-N-(3,4-dichlorophenyl)benzamide” is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Amino-N-(3,4-dichlorophenyl)benzamide” consists of a benzamide moiety that is N-linked to a dichlorophenyl group . The InChI code for this compound is 1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) .
Physical And Chemical Properties Analysis
“4-Amino-N-(3,4-dichlorophenyl)benzamide” has a molecular weight of 281.14 and a molecular formula of C13H10Cl2N2O .
Scientific Research Applications
- Insect Pest Control Research has explored the use of substituted benzamides, including compounds related to 4-Amino-N-(3,4-dichlorophenyl)benzamide, for controlling insect pests. For instance, studies have focused on the effectiveness of these compounds in managing pests like the boll weevil. Researchers assess their impact on progeny reduction and mortality in insects.
- In vitro studies have evaluated the antitumor activity of 4-Amino-N-(3,4-dichlorophenyl)benzamide against gastric cancer cells (AGS and BGC-823). The results indicate that some compounds display potential inhibitory activity .
Antitumor Activity
Proteomics Research
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-(3,4-dichlorophenyl)benzamide is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A plays a crucial role in cell growth and development, and its dysregulation is associated with several pathological conditions, including cancer .
Mode of Action
4-Amino-N-(3,4-dichlorophenyl)benzamide interacts with its target, DYRK1A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by DYRK1A, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A affects the protein kinase B (PKB, AKT) signaling pathway . AKT is a key player in multiple cellular processes, including cell proliferation, survival, and metabolism . Therefore, the inhibition of DYRK1A by 4-Amino-N-(3,4-dichlorophenyl)benzamide can have significant downstream effects on these cellular processes .
Result of Action
The inhibition of DYRK1A by 4-Amino-N-(3,4-dichlorophenyl)benzamide leads to significant molecular and cellular effects. It has been shown to inhibit the growth and migration of AGS cells, arrest the cell cycle in the G0/G1 phase, and induce cell apoptosis . This is achieved through a dose-dependent up-regulation of pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), and a down-regulation of the anti-apoptotic protein Bcl-2 .
properties
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAAXBAEURGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3,4-dichlorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.